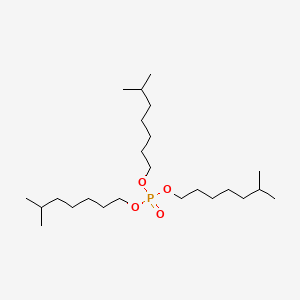
alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity: is a complex carbohydrate derivative. It is a specific impurity associated with acarbose, a medication used to treat type 2 diabetes by inhibiting enzymes that digest carbohydrates, thereby slowing down glucose absorption. This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of acarbose.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves multiple steps, typically starting with the glycosylation of acarbose. The process includes:
Glycosylation Reaction: Acarbose is reacted with a glucosyl donor under acidic conditions to form the glycoside bond.
Purification: The product is purified using chromatographic techniques to isolate the desired impurity.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. It involves:
Batch Processing: Large reactors are used to carry out the glycosylation reaction.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for constant production and purification.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the glucose moiety are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted glucosides.
科学研究应用
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of acarbose.
Synthetic Chemistry: Studied for its unique glycosidic bonds and potential in synthesizing other complex carbohydrates.
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of alpha-glucosidase enzymes, providing insights into carbohydrate metabolism.
Medicine:
Pharmaceutical Research: Important in the development and quality control of acarbose, ensuring its safety and efficacy for diabetic patients.
Industry:
Quality Control: Employed in the pharmaceutical industry to monitor the purity of acarbose during production.
作用机制
The mechanism of action of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves:
Enzyme Inhibition: It inhibits alpha-glucosidase enzymes in the small intestine, slowing down the breakdown of carbohydrates into glucose.
Molecular Targets: The primary targets are the alpha-glucosidase enzymes, which are crucial for carbohydrate digestion.
Pathways Involved: By inhibiting these enzymes, it reduces postprandial blood glucose levels, aiding in the management of type 2 diabetes.
相似化合物的比较
Acarbose: The parent compound, used as an anti-diabetic medication.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Voglibose: A similar compound used in the treatment of diabetes.
Uniqueness:
Structural Complexity: Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity has a unique glycosidic structure that differentiates it from other impurities.
Specificity: It is specifically associated with acarbose, making it a critical marker for the purity of this medication.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
属性
分子式 |
C31H53NO23 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC 名称 |
2-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3 |
InChI 键 |
HAHGUNHNZVGBRD-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)




![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)





![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)

